molecular formula C14H12N2O5 B13926918 2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione

Cat. No.: B13926918
M. Wt: 288.25 g/mol
InChI Key: AUEAVFYOHITDGS-UHFFFAOYSA-N
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Description

2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinyl group and an isoindole core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the efficient assembly of the isoindole derivatives with high specificity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce more reduced forms with different functional groups.

Scientific Research Applications

2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines
  • 1,3-Dioxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines

Uniqueness

Compared to similar compounds, 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione stands out due to its specific structural features and reactivity. Its hydroxymethyl group and isoindole core provide unique chemical properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(hydroxymethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H12N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,9,17H,4-6H2,(H,15,18,19)

InChI Key

AUEAVFYOHITDGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CO

Origin of Product

United States

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